9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one is a complex organic compound with a unique structure that combines elements of furan and benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps. One common method starts with the protection of the hydroxyl group of hydroxypropan-2-one using a tert-butyldimethylsilyl (TBS) group in the presence of imidazole . The protected intermediate is then subjected to further reactions to introduce the furan and benzopyran moieties.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various types of chemical reactions, including:
- Oxidation : This compound can be oxidized to form different products depending on the reagents and conditions used.
- Reduction : Reduction reactions can modify the functional groups present in the compound.
- Substitution : The compound can undergo substitution reactions where one functional group is replaced by another.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
- Substitution : Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
- Medicine : Potential applications in drug development due to its bioactive properties.
- Industry : Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
- 6-Hydroxy-3-oxo-α-ionol (Vomifoliol) : Shares structural similarities but differs in functional groups and biological activity .
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone : Another compound with a similar backbone but distinct chemical properties .
Uniqueness: 9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one stands out due to its unique combination of furan and benzopyran moieties, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94410-17-0 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
9-(3-methyl-2-oxobut-3-enoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H12O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7H,1,8H2,2H3 |
InChI Key |
XHBSWQINERAINE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
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